(1-methylpiperidin-4-yl) 2-hydroxy-2-propan-2-ylpent-3-ynoate
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Overview
Description
(1-methylpiperidin-4-yl) 2-hydroxy-2-propan-2-ylpent-3-ynoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylpiperidin-4-yl) 2-hydroxy-2-propan-2-ylpent-3-ynoate typically involves the reaction of 1-methylpiperidine with 2-hydroxy-2-propan-2-ylpent-3-ynoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to monitor and control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1-methylpiperidin-4-yl) 2-hydroxy-2-propan-2-ylpent-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-methylpiperidin-4-yl) 2-hydroxy-2-propan-2-ylpent-3-ynoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methylpiperidin-4-yl) 2-hydroxy-2-propan-2-ylpent-3-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): This compound is known for its antioxidant properties and is used in studies related to oxidative stress.
1-Methylpiperidin-4-yl 2-hydroxy-2-phenylhept-3-ynoate:
Uniqueness
(1-methylpiperidin-4-yl) 2-hydroxy-2-propan-2-ylpent-3-ynoate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
92956-67-7 |
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Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-hydroxy-2-propan-2-ylpent-3-ynoate |
InChI |
InChI=1S/C14H23NO3/c1-5-8-14(17,11(2)3)13(16)18-12-6-9-15(4)10-7-12/h11-12,17H,6-7,9-10H2,1-4H3 |
InChI Key |
DKHYPPULAXLVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C(C)C)(C(=O)OC1CCN(CC1)C)O |
Origin of Product |
United States |
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